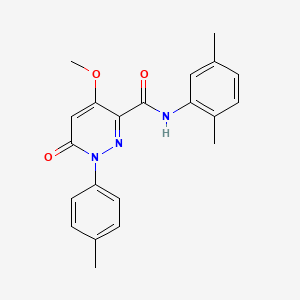

3,6-diamino-9H-xanthen-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Diamino-9H-xanthen-9-one is a chemical compound with the molecular formula C13H10N2O2 . Its average mass is 226.231 Da and its mono-isotopic mass is 226.074234 Da . It is also known by other names such as 3,6-Diamino-9H-xanthen-9-on in German, 3,6-Diamino-9H-xanthén-9-one in French, and 9H-Xanthen-9-one, 3,6-diamino- in ACD/Index Name .

Molecular Structure Analysis

The molecular structure of 3,6-diamino-9H-xanthen-9-one is based on the xanthen-9-one scaffold . Xanthones are oxygen-containing heterocycles, and their core can accommodate a vast variety of substituents at different positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-diamino-9H-xanthen-9-one include a molecular formula of C13H10N2O2, an average mass of 226.231 Da, and a mono-isotopic mass of 226.074234 Da . Unfortunately, specific information about its melting point, boiling point, and density was not available .Aplicaciones Científicas De Investigación

Counteracting Oxidative Stress

Xanthones, including 3,6-diamino-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This is particularly important in the context of inflammation, where oxidative stress can cause significant cellular damage .

Anti-inflammatory Activities

The unique 9H-xanthen-9-one scaffold of xanthones, including 3,6-diamino-9H-xanthen-9-one, has been associated with a wide range of medical applications, including anti-inflammatory activities . This is due to the ability of the xanthone core to accommodate a vast variety of substituents at different positions .

Antibacterial Potential

Symmetrical twin-drug 3,6-diaminoxanthones have shown promising antibacterial potential . They have been synthesized and tested for their in vitro antimicrobial properties against a range of pathogenic strains .

Inhibition of Efflux Pumps

The 3,6-disubstituted xanthone derivatives, including 3,6-diamino-9H-xanthen-9-one, have been found to inhibit the activity of efflux pumps . This is particularly important in the context of antibiotic resistance, where efflux pumps play a key role .

Biofilm Formation Inhibition

The synthesized 3,6-disubstituted xanthone derivatives have also been tested for their efficacy in inhibiting biofilm formation . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents .

Quorum-Sensing Inhibition

The 3,6-disubstituted xanthone derivatives have been evaluated for their ability to inhibit quorum-sensing . Quorum-sensing is a communication system that controls gene expression in response to cell density and often regulates virulence factor production in many pathogenic bacteria .

Synthesis of Fluorescein Derivatives

3,6-Dimethoxy-9H-xanthen-9-one, a derivative of 3,6-diamino-9H-xanthen-9-one, has been used in the synthesis of fluorescein derivatives . Fluorescein derivatives have various applications in biological research and medical diagnostics .

Anticancer and Acetylcholinesterase Inhibitory Activities

3,6-Dimethoxy-9H-xanthen-9-one has also been used in the synthesis of compounds with anticancer or acetylcholinesterase inhibitory activities . These activities are crucial in the development of new therapeutic agents for cancer and neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes . Some xanthones have demonstrated anti-inflammatory and antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .

Direcciones Futuras

Xanthones, including 3,6-diamino-9H-xanthen-9-one, have shown promising biological activities, leading to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones . Further investigations are needed to fully disclose the mechanism of action of xanthones and their derivatives and to improve their potential clinical outcomes .

Propiedades

IUPAC Name |

3,6-diaminoxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYCVSAOMJBWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C2=O)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)

![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)

![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)